molecular formula C24H14Br2 B12102280 9,10-Dibromo-2-(naphthalen-2-yl)anthracene CAS No. 1206628-35-4

9,10-Dibromo-2-(naphthalen-2-yl)anthracene

Cat. No.: B12102280
CAS No.: 1206628-35-4
M. Wt: 462.2 g/mol
InChI Key: ZXQCYJFPBNTPCT-UHFFFAOYSA-N
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Description

9,10-Dibromo-2-(naphthalen-2-yl)anthracene: is an organic compound that belongs to the family of anthracene derivatives. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The substitution at the 9 and 10 positions with bromine atoms and the addition of a naphthyl group at the 2 position significantly alter the chemical and physical properties of the parent anthracene molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibromo-2-(naphthalen-2-yl)anthracene typically involves the bromination of 2-(naphthalen-2-yl)anthracene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination at the 9 and 10 positions of the anthracene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted anthracenes depending on the nucleophile used.

    Oxidation Products: Anthraquinone derivatives.

    Reduction Products: Dihydroanthracene derivatives.

    Coupling Products: Complex polycyclic aromatic compounds

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Fluorescent Probes: Potential use in biological imaging due to its fluorescent properties.

Industry:

Mechanism of Action

The mechanism by which 9,10-Dibromo-2-(naphthalen-2-yl)anthracene exerts its effects is primarily through its electronic properties. The bromine atoms and naphthyl group influence the electronic distribution within the anthracene core, affecting its photophysical behavior. The compound can undergo photoexcitation, leading to fluorescence or phosphorescence, which is useful in optoelectronic applications .

Comparison with Similar Compounds

Uniqueness: 9,10-Dibromo-2-(naphthalen-2-yl)anthracene is unique due to the specific positioning of bromine atoms and the naphthyl group, which confer distinct electronic and photophysical properties compared to other anthracene derivatives. This makes it particularly suitable for specific applications in organic electronics and optoelectronics .

Biological Activity

9,10-Dibromo-2-(naphthalen-2-yl)anthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. This compound is characterized by the presence of bromine substituents and a naphthalene moiety, which may influence its interactions with biological systems. This article reviews the biological activities associated with this compound, including cytotoxicity, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C18H12Br2
  • Molecular Weight : 396.1 g/mol
  • IUPAC Name : this compound

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values ranging from 5 to 15 µM depending on the exposure time and conditions. The mechanism of action appears to involve the activation of caspase pathways and disruption of mitochondrial membrane potential, leading to programmed cell death .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components:

  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels within cells, contributing to oxidative stress and subsequent cellular damage.
  • DNA Intercalation : Its planar structure allows for intercalation between DNA bases, potentially leading to mutations or inhibition of replication processes .

Anti-inflammatory Properties

In addition to its cytotoxic effects, this compound has demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases .

Case Studies

StudyCell LineIC50 (µM)Mechanism
MCF-75 - 15Apoptosis via caspase activation
HeLa10 - 20ROS generation and DNA intercalation
RAW264.7N/AInhibition of TNF-alpha production

Comparison with Similar Compounds

This compound can be compared with other brominated PAHs such as dibromoanthracene and naphthalene derivatives:

CompoundCytotoxicity (IC50 µM)Anti-inflammatory Activity
This compound5 - 15Yes
Dibromoanthracene15 - 25No
Naphthalene>50Limited

Properties

CAS No.

1206628-35-4

Molecular Formula

C24H14Br2

Molecular Weight

462.2 g/mol

IUPAC Name

9,10-dibromo-2-naphthalen-2-ylanthracene

InChI

InChI=1S/C24H14Br2/c25-23-19-7-3-4-8-20(19)24(26)22-14-18(11-12-21(22)23)17-10-9-15-5-1-2-6-16(15)13-17/h1-14H

InChI Key

ZXQCYJFPBNTPCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C5=CC=CC=C5C(=C4C=C3)Br)Br

Origin of Product

United States

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